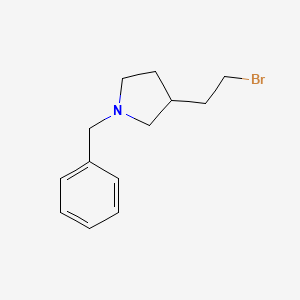
1-Benzyl-3-(2-bromoethyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3-(2-bromoethyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a bromoethyl group attached to the third carbon of the pyrrolidine ring. Pyrrolidine derivatives are widely used in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(2-bromoethyl)pyrrolidine can be synthesized through various synthetic routes. One common method involves the reaction of 1-benzylpyrrolidine with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like toluene or dichloromethane. The product is then purified through column chromatography to obtain the desired compound in high yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-3-(2-bromoethyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the bromoethyl group can lead to the formation of ethyl-substituted pyrrolidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions (room temperature to reflux) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted pyrrolidine derivatives can be obtained.
Oxidation Products: N-oxides or other oxidized forms of the compound.
Reduction Products: Ethyl-substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
Scientific Research Applications
1-Benzyl-3-(2-bromoethyl)pyrrolidine as a Building Block
this compound serves as a building block for synthesizing complex molecules. The presence of the bromoethyl group allows for further chemical modifications, making it a versatile intermediate in synthesizing various bioactive compounds.
Medicinal Chemistry
This compound is investigated for its potential in neurological disorders and cancer therapies. Its structural features enable interactions with biological targets, influencing cellular processes and enzyme interactions. The lipophilicity from the benzyl group enhances membrane permeability, facilitating its biological effects.
Organic Synthesis
this compound is used in synthesizing organic compounds. The bromoethyl group's reactivity allows its use in various chemical reactions, such as cross-coupling.
Studies on this compound's interactions with biological targets have provided insights into its mechanism of action. The benzyl moiety enhances binding affinity through hydrophobic interactions, while the bromoethyl group may facilitate halogen bonding with target proteins. These interactions are crucial for understanding how this compound influences biological pathways and its therapeutic potential.
Case Studies
Mécanisme D'action
The mechanism of action of 1-benzyl-3-(2-bromoethyl)pyrrolidine is primarily related to its ability to interact with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes, receptors, or other proteins involved in various biological processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . Additionally, the compound’s structural features, such as the benzyl and bromoethyl groups, contribute to its binding affinity and selectivity towards specific targets .
Comparaison Avec Des Composés Similaires
1-Benzyl-3-pyrrolidinol: This compound is structurally similar but lacks the bromoethyl group.
1-Benzyl-2-pyrrolidinone: Another related compound with a ketone group instead of the bromoethyl group.
Pyrrolidine-2,5-diones: These compounds contain a dione moiety and show different biological activities and reactivity patterns.
Uniqueness: 1-Benzyl-3-(2-bromoethyl)pyrrolidine is unique due to the presence of both benzyl and bromoethyl groups, which confer specific chemical reactivity and biological activity. The bromoethyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Propriétés
Formule moléculaire |
C13H18BrN |
|---|---|
Poids moléculaire |
268.19 g/mol |
Nom IUPAC |
1-benzyl-3-(2-bromoethyl)pyrrolidine |
InChI |
InChI=1S/C13H18BrN/c14-8-6-13-7-9-15(11-13)10-12-4-2-1-3-5-12/h1-5,13H,6-11H2 |
Clé InChI |
XZCHWGJKCVLKTL-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC1CCBr)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















